Methyl 3-oxo-3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate
Overview
Description
“Methyl 3-oxo-3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate” is a chemical compound with the molecular formula C10H9NO4 . It is a solid substance . The compound’s IUPAC name is methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9NO4/c1-14-10(13)6-3-2-4-7-9(6)15-5-8(12)11-7/h2-4H,5H2,1H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 207.19 . More specific physical and chemical properties are not available in the resources I have.Scientific Research Applications
Synthesis and Development
- Methyl 3-oxo-3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate and its derivatives have been a focus of study for their potential in biology and medication. Innovative synthesis methods have been developed, utilizing starting materials like 2-aminophenol and undergoing various chemical reactions to produce different derivatives of 3,4-dihydro-2H-benzo[1,4]oxazines (詹淑婷, 2012).
Chemoenzymatic Synthesis
- A chemoenzymatic asymmetric synthesis approach has been developed for a wide family of 3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazines. This method involves the use of bioreduction and lipase-catalyzed reactions, showing potential in the synthesis of pharmaceutical precursors like Levofloxacin (María López-Iglesias et al., 2015).
Application in Medicinal Chemistry
- Some derivatives of this compound have been explored for their potential in medicinal applications. For example, ethyl 3-oxo-2-(substituted-phenylamino)-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylates showed significant cytotoxicity against certain carcinoma cell lines, suggesting their potential as lead compounds in cancer treatment (A. Y. Lin et al., 2016).
Novel Synthesis Methods
- Novel synthetic routes have been developed for various derivatives of this compound, focusing on the modification of drugs and creation of materials with unusual physical properties. For instance, methods involving reactions with disulfur dichloride and o-aminophenol have been described (L. Konstantinova et al., 2020).
Potential in Antimicrobial and Antioxidant Applications
- Derivatives like benzoxazinyl pyrazolone arylidenes, synthesized from methyl-(3,4-dihydro-3-oxo-2H-1,4-benzoxazin-2-yl) acetate, have been tested and shown promising results as antimicrobials and antioxidants. This highlights the potential application of these compounds in developing new therapeutic agents (G. Sonia et al., 2013).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 3-oxo-4H-1,4-benzoxazine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-14-10(13)6-3-2-4-7-9(6)11-8(12)5-15-7/h2-4H,5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GICYBPVXQLNXKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)OCC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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